![molecular formula C15H11N5O B14147178 N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide](/img/structure/B14147178.png)
N'-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide is a Schiff base compound derived from the condensation of quinoxaline and pyridine derivatives Schiff bases are known for their wide range of biological activities and their ability to form stable complexes with transition metals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between quinoxalin-5-carbaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the product is obtained after cooling and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoxaline and pyridine derivatives.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Quinoxaline and pyridine derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Exhibits antimicrobial and antifungal activities, making it a potential candidate for drug development.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: Used in the development of chemosensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, inhibiting enzymes and disrupting cellular processes. The compound’s antimicrobial activity is attributed to its ability to interfere with the cell wall synthesis of bacteria and fungi .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-4-Pyridinylmethylene]isonicotinohydrazide
Uniqueness
N’-[(E)-quinoxalin-5-ylmethylidene]pyridine-4-carbohydrazide stands out due to its unique quinoxaline moiety, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H11N5O |
|---|---|
Molecular Weight |
277.28 g/mol |
IUPAC Name |
N-[(E)-quinoxalin-5-ylmethylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11N5O/c21-15(11-4-6-16-7-5-11)20-19-10-12-2-1-3-13-14(12)18-9-8-17-13/h1-10H,(H,20,21)/b19-10+ |
InChI Key |
DOBBEWBZVIHIBM-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=CC=N2)/C=N/NC(=O)C3=CC=NC=C3 |
Canonical SMILES |
C1=CC(=C2C(=C1)N=CC=N2)C=NNC(=O)C3=CC=NC=C3 |
solubility |
35.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



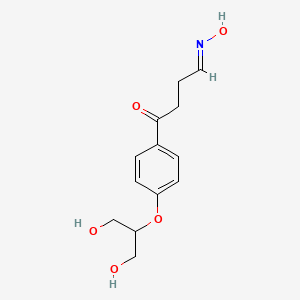
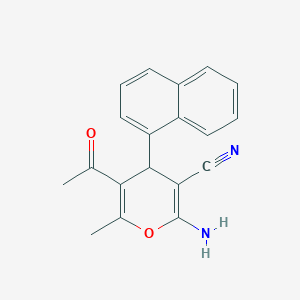
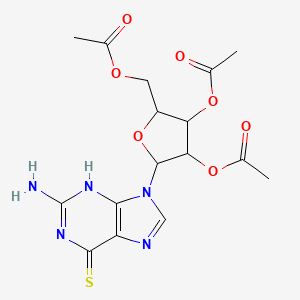
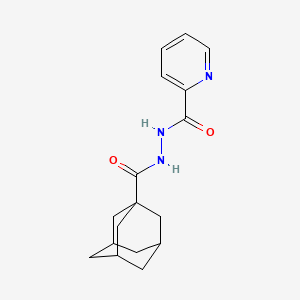
![methyl 5-[({5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14147133.png)
![4-Bromo-2-[(quinolin-3-ylamino)methyl]phenol](/img/structure/B14147148.png)
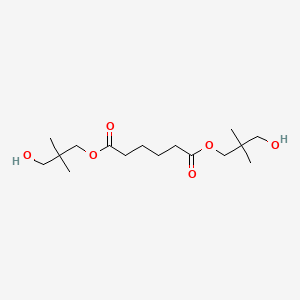
![N-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-propenamide](/img/structure/B14147164.png)
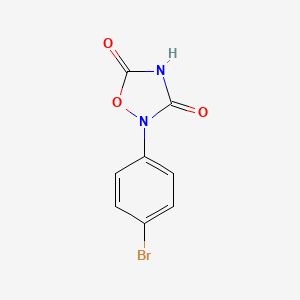

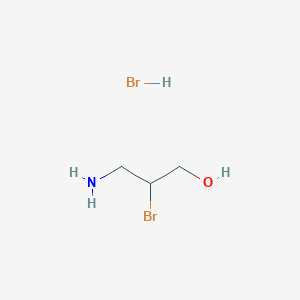
![3-(2-chlorophenyl)-N-{2-[(4-fluorobenzyl)sulfanyl]phenyl}-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14147194.png)

